1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid
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Overview
Description
1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid is a compound that features both an amino group and an imidazole ring attached to a cyclohexane carboxylic acid backbone. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide multisubstituted imidazoles with high regioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include imidazole N-oxides, amines, alcohols, and various substituted derivatives.
Scientific Research Applications
1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting the activity of metalloenzymes . Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
1-(3-Aminopropyl)imidazole: This compound features a similar imidazole ring but with a different alkyl chain length.
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol: This compound has an aryl group attached to the imidazole ring, providing different chemical properties.
Imidazole: The parent compound of the imidazole family, which lacks the cyclohexane carboxylic acid moiety.
Uniqueness: 1-Amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid is unique due to its combination of an amino group, an imidazole ring, and a cyclohexane carboxylic acid backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-amino-3-imidazol-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c11-10(9(14)15)3-1-2-8(6-10)13-5-4-12-7-13/h4-5,7-8H,1-3,6,11H2,(H,14,15) |
InChI Key |
FSWRQFBYYDAGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(C(=O)O)N)N2C=CN=C2 |
Origin of Product |
United States |
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